Cas no 17559-85-2 (2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate)

2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate structure
17559-85-2 structure
Product Name:2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate
CAS-nummer:17559-85-2
MF:C21H18O5
MW:350.364626407623
CID:1361853
PubChem ID:1042895
Update Time:2025-04-20

2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate
    • Spectrum3_001644
    • AKOS037517296
    • AB00053141-02
    • KBio2_004568
    • 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl benzoate
    • 17559-85-2
    • SpecPlus_000944
    • Q27164352
    • 1-METHYL-1-(7-OXO-2,3-DIHYDRO-7H-FURO(3,2-G)CHROMEN-2-YL)ETHYL BENZOATE
    • FELAMIDIN
    • benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl]propan-2-yl ester
    • KBio3_002587
    • CHEBI:92642
    • SDCCGMLS-0066833.P001
    • KBio2_002000
    • BRD-K36638198-001-02-8
    • DivK1c_007040
    • SPBio_000682
    • KBio2_007136
    • Spectrum2_000731
    • Felamedin
    • Spectrum4_001691
    • SCHEMBL12062114
    • CCG-40139
    • BSPBio_003367
    • (R)-2-(7-oxo-3,7-dihydro-2H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate
    • Spectrum5_000362
    • Spectrum_001520
    • KBio1_001984
    • CHEMBL3039023
    • DTXSID801346605
    • KBioGR_001982
    • KBioSS_002000
    • Oprea1_050473
    • AKOS000546750
    • AKOS022011817
    • Oprea1_209470
    • 1-methyl-1-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)ethyl benzoate
    • 2-(7-oxo-3,7-dihydro-2h-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate
    • 2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate
    • Inchi: 1S/C21H18O5/c1-21(2,26-20(23)13-6-4-3-5-7-13)18-11-15-10-14-8-9-19(22)25-16(14)12-17(15)24-18/h3-10,12,18H,11H2,1-2H3/t18-/m0/s1
    • InChI-sleutel: VIPXLQMQEIDXMH-SFHVURJKSA-N
    • LACHT: O1C2C=C3C(C=CC(=O)O3)=CC=2C[C@H]1C(C)(C)OC(C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 350.11544
  • Monoisotopische massa: 350.11542367g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 589
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 61.8Ų

Experimentele eigenschappen

  • PSA: 61.83
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk